Exclusive Degradation Origin: Impurity G Is the Sole Degradation-Specific Impurity Among Nine EP-Listed Fluconazole Impurities
Among the nine impurities (A through I) described in the European Pharmacopoeia 8th edition for fluconazole, Impurity G is the only impurity whose origin is exclusively a degradation process. Impurities A, B, C, D, H, and I are related to the synthetic route; Impurities E and F may originate from either synthesis or degradation. This was established through solid-state characterization and HPLC impurity profiling of fluconazole API samples from multiple manufacturers [1]. This unique origin makes Impurity G an indispensable stability-indicating marker that cannot be substituted by any other fluconazole impurity standard in forced degradation studies or stability testing.
| Evidence Dimension | Origin classification of EP-listed fluconazole impurities |
|---|---|
| Target Compound Data | Impurity G: exclusively degradation-derived |
| Comparator Or Baseline | Impurities A, B, C, D, H, I: exclusively synthesis-derived; Impurities E, F: synthesis or degradation; (9 impurities total per EP 8th edition) |
| Quantified Difference | Impurity G = 1 of 9 impurities; the only one with exclusively degradative origin (qualitative categorical distinction) |
| Conditions | European Pharmacopoeia 8th edition monograph classification; confirmed by HPLC analysis of fluconazole API from multiple manufacturers |
Why This Matters
For procurement, this means no other fluconazole impurity standard can serve as a surrogate stability-indicating marker in forced degradation studies or long-term stability protocols required for ANDA submissions.
- [1] Elkarbane M, et al. Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. J Pharm Anal. 2012; doi:10.1016/j.jpha.2012.05.007. View Source
